2-(3-Chlorophenyl)ethanol

Catalog No.
S1894382
CAS No.
5182-44-5
M.F
C8H9ClO
M. Wt
156.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Chlorophenyl)ethanol

CAS Number

5182-44-5

Product Name

2-(3-Chlorophenyl)ethanol

IUPAC Name

2-(3-chlorophenyl)ethanol

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

InChI

InChI=1S/C8H9ClO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2

InChI Key

NDWAVJKRSASRPH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)CCO

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCO

Synthesis:

2-(3-Chlorophenyl)ethanol can be synthesized through various methods. One common approach involves the Grignard reaction between 3-chlorophenylmagnesium bromide and acetaldehyde. This reaction yields the desired product with good yield. Source: Journal of Organic Chemistry:

Potential Applications:

Research suggests that 2-(3-Chlorophenyl)ethanol might have potential applications in various scientific fields, but more studies are needed for conclusive results. Here are some areas of exploration:

  • Medicinal Chemistry: Due to its structural similarity to some bioactive compounds, 2-(3-Chlorophenyl)ethanol has been investigated for potential medicinal properties. However, there is limited data on its specific activity. Source: Molecules (journal):
  • Material Science: Some studies explore the use of 2-(3-Chlorophenyl)ethanol as a precursor for the synthesis of liquid crystals or other functional materials. Source: GL Sciences

2-(3-Chlorophenyl)ethanol, also known as 3-Chlorophenethyl alcohol, is an organic compound with the molecular formula C8H9ClOC_8H_9ClO and a molecular weight of 156.61 g/mol. It is characterized by a chlorinated phenyl group attached to an ethanol moiety, making it a member of the alcohol family. The compound appears as a colorless to light yellow clear liquid and has a boiling point of approximately 79 °C at 0.3 mmHg . Its structure includes one hydroxyl group (-OH), contributing to its classification as an alcohol, and it exhibits both hydrophilic and lipophilic properties, allowing for significant biological interactions.

Typical of alcohols, including:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Dehydration: Under acidic conditions, it can undergo dehydration to yield alkenes.
  • Oxidation: It can be oxidized to form corresponding aldehydes or ketones, depending on the reaction conditions.
  • Substitution Reactions: The chlorine atom can be substituted by various nucleophiles, leading to diverse derivatives .

The biological activity of 2-(3-Chlorophenyl)ethanol has been explored in various studies. Notably, it has been identified as a potential inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs . Additionally, its structural characteristics suggest potential applications in medicinal chemistry, particularly in developing compounds that target adrenergic receptors .

Several methods exist for synthesizing 2-(3-Chlorophenyl)ethanol:

  • Reduction of 3-Chlorobenzaldehyde: This method involves reducing 3-chlorobenzaldehyde using lithium aluminum hydride or sodium borohydride in an appropriate solvent.
  • Biocatalytic Methods: Recent advancements have demonstrated the use of whole-cell biocatalysts such as Candida ontarioensis for the efficient synthesis of this compound from precursors .
  • Asymmetric Hydrogenation: Utilizing metal catalysts for the hydrogenation of corresponding ketones or aldehydes can yield enantiomerically pure forms of 2-(3-Chlorophenyl)ethanol .

The applications of 2-(3-Chlorophenyl)ethanol span various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of adrenergic receptor agonists and other bioactive compounds.
  • Chemical Synthesis: Utilized in organic synthesis as a building block for more complex molecules.
  • Research: Employed in studies investigating enzyme inhibition and drug metabolism due to its interaction with cytochrome P450 enzymes .

Interaction studies involving 2-(3-Chlorophenyl)ethanol have revealed its potential effects on drug metabolism. Its role as a CYP1A2 inhibitor indicates that it may affect the metabolism of other drugs processed by this enzyme, leading to altered therapeutic effects or increased toxicity when co-administered . Furthermore, research into its interactions with biological membranes suggests that it has good skin permeation properties, which could be advantageous for topical formulations .

Several compounds share structural similarities with 2-(3-Chlorophenyl)ethanol. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarity IndexUnique Features
2-(2,5-Dichlorophenyl)ethan-1-olC8H8Cl2O0.89Contains two chlorine atoms on the phenyl ring.
3-Chloro-1-phenylethanolC8H9ClO0.94Lacks an additional carbon compared to 2-(3-Chlorophenyl)ethanol.
(R)-2-Chloro-1-(3-chlorophenyl)ethanolC8H9ClO0.94Enantiomerically pure form used specifically in pharmaceuticals.
4-Chloro-1-(3-chlorophenyl)butan-1-olC10H12ClO0.89Longer carbon chain providing different physical properties.

The uniqueness of 2-(3-Chlorophenyl)ethanol lies in its specific chlorination pattern and functional group positioning, which influence its biological activity and chemical reactivity compared to similar compounds.

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

5182-44-5

Wikipedia

3-Chlorophenethyl alcohol

Dates

Last modified: 08-16-2023
Li et al. Temporal separation of catalytic activities allows anti-Markovnikov reductive functionalization of terminal alkynes. Nature Chemistry, doi: 10.1038/nchem.1799, published online 17 November 2013 http://www.nature.com/nchem

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